Oxazolo[4,5-B]pyridine-2-thiol
Overview
Description
Oxazolo[4,5-B]pyridine-2-thiol is an organic compound with the molecular weight of 152.18 . It is an important organic intermediate that can be used in agrochemical, pharmaceutical and dyestuff fields .
Synthesis Analysis
The compound can be synthesized by the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate . Another method involves starting from 2-aminophenol/2-aminopyridin-3-ol in three steps via cyclization, alkylation followed by reaction with various aromatic azides using click chemistry approach .Molecular Structure Analysis
The structure of Oxazolo[4,5-B]pyridine-2-thiol has been confirmed by PMR, IR, and mass spectra . The thione form was established with the help of x-ray diffraction and PMR spectroscopy .Chemical Reactions Analysis
The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo pyrano [2,3-b]pyridine are reported. A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .Physical And Chemical Properties Analysis
Oxazolo[4,5-B]pyridine-2-thiol is a solid at room temperature . It has a boiling point of 241-243°C . The compound’s InChI code is 1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10) .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Oxazolo[4,5-b]pyridine derivatives have been identified as having significant anti-inflammatory and analgesic activities. Some of these compounds exhibit comparable efficacy to phenylbutazone or indomethacin, but without causing irritation in the gastrointestinal tract that is often associated with acidic anti-inflammatory compounds (Clark et al., 1978).
Antimicrobial Activity
A series of oxazolo[4,5-b]pyridine-2-thiol derivatives have demonstrated antimicrobial activity against various bacterial strains and pathogenic fungi. Some compounds in this series were synthesized and tested for their effectiveness against E. coli, P. aeruginosa, S. aureus, S. pyogenus, and different fungi, showing promising results (Gour et al., 2021).
Molecular Docking and Dynamics
Oxazolo[4,5-b]pyridine derivatives have been the subject of molecular docking and dynamics studies. These compounds have been evaluated for their interactions with the DNA gyrase enzyme, indicating potential applications in understanding molecular interactions and designing new therapeutic agents (Celik et al., 2021).
Fluorescence Properties
The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives has been studied. These compounds exhibit charge transfer character in their fluorescence, indicating potential uses in the development of new dyes and fluorescence-based applications (Mac et al., 2007).
Anticancer Activity
Some oxazolo[4,5-b]pyridine derivatives have been synthesized and tested for their anticancer activities. These compounds demonstrated good anticancer activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancers, highlighting their potential as promising anticancer agents (Kokkiligadda et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for Oxazolo[4,5-B]pyridine-2-thiol are not available, it’s worth noting that similar compounds have been studied for their antimicrobial activities . This suggests potential future research directions in exploring its biological activities and applications in pharmaceutical fields.
properties
IUPAC Name |
3H-[1,3]oxazolo[4,5-b]pyridine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSZJWYJYOGBGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)O2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993241 | |
Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolo[4,5-B]pyridine-2-thiol | |
CAS RN |
7243-02-9 | |
Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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